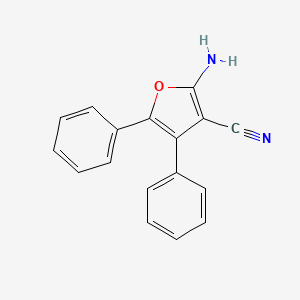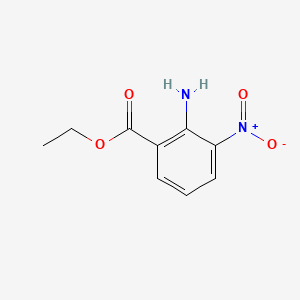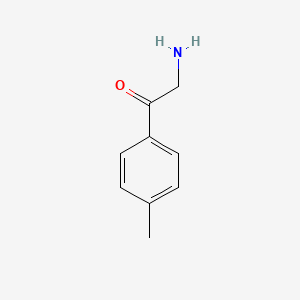
Benzyl isopropenyl ether
Vue d'ensemble
Description
Benzyl isopropenyl ether, also known as [(Isopropenyloxy)methyl]benzene, is a chemical compound with the molecular formula C10H12O . It has an average mass of 148.202 Da and a monoisotopic mass of 148.088821 Da .
Synthesis Analysis
Benzyl ethers can be synthesized using the Williamson Ether Synthesis . This process involves the deprotonation of an alcohol and subsequent reaction with benzyl bromide . The use of KOtBu or KOH as a catalyst in the aerobic cross-dehydrogenative coupling of benzylic C(sp3)–H bonds with various alcohols, utilizing molecular oxygen as the sole oxidant, has been reported .Molecular Structure Analysis
Benzyl isopropenyl ether contains a total of 23 bonds, including 11 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aliphatic ether .Chemical Reactions Analysis
The acid-catalyzed hydrolysis of benzyl ethers in mixtures of water and aprotic solvents occurs as a reaction of bimolecular nucleophilic substitution . In aqueous acetic acid solutions, the mechanism of hydrolysis can be bimolecular or unimolecular, depending on the structure of the ether and the content of the organic solvent .Physical And Chemical Properties Analysis
Benzyl isopropenyl ether has a density of 0.9±0.1 g/cm3, a boiling point of 217.9±19.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.6±3.0 kJ/mol and a flash point of 71.4±12.0 °C .Applications De Recherche Scientifique
- Summary of Application : Tobramycin benzyl ether is used as an antibiotic adjuvant capable of sensitizing multidrug-resistant Gram-negative bacteria to rifampicin .
- Methods of Application : The compound was optimized and screened for its potential application as an outer membrane (OM) permeabilizing adjuvant .
- Results or Outcomes : The tobramycin benzyl ether was found to be the most optimal OM permeabilizer, capable of potentiating rifampicin, novobiocin, vancomycin, minocycline, and doxycycline against Gram-negative bacteria .
- Summary of Application : This research involves the visible light-mediated deoxygenation homocoupling of benzyl pyridyl ethers via their pyridium salts .
- Methods of Application : The method enables C (sp3)–O bond homolysis under mild conditions .
- Results or Outcomes : This method is highly compatible with electron-withdrawing groups and has potential applications for drug precursor synthesis .
Application of Tobramycin Benzyl Ether as an Antibiotic Adjuvant
Homocoupling of Benzyl Pyridyl Ethers via Visible Light-Mediated Deoxygenation
- Summary of Application : Benzyl ethers can be generated using the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol .
- Methods of Application : Use of NaH as base for the deprotonation is convenient, but when selective substitution is needed, mild bases such as Ag2O allow a more selective reaction .
- Results or Outcomes : This method is highly compatible with various protection and deprotection pathways .
- Summary of Application : Ethers are usually prepared from alcohols or their conjugate bases. One important procedure, known as the Williamson Ether Synthesis, proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide .
- Methods of Application : This method enables C (sp3)–O bond homolysis under mild conditions .
- Results or Outcomes : This method is highly compatible with electron-withdrawing groups and has potential applications for drug precursor synthesis .
Protection of Hydroxyl Compounds
Synthesis of Ethers
- Summary of Application : Benzyl ethers can be generated using the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol .
- Methods of Application : Use of NaH as base for the deprotonation is convenient, but when selective substitution is needed, mild bases such as Ag2O allow a more selective reaction .
- Results or Outcomes : This method is highly compatible with various protection and deprotection pathways .
- Summary of Application : Ethers are usually prepared from alcohols or their conjugate bases. One important procedure, known as the Williamson Ether Synthesis, proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide .
- Methods of Application : This method enables C (sp3)–O bond homolysis under mild conditions .
- Results or Outcomes : This method is highly compatible with electron-withdrawing groups and has potential applications for drug precursor synthesis .
Protection of Hydroxyl Compounds
Synthesis of Ethers
Safety And Hazards
Propriétés
IUPAC Name |
prop-1-en-2-yloxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFHFFOAEFKJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340037 | |
| Record name | Benzyl isopropenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl isopropenyl ether | |
CAS RN |
32783-20-3 | |
| Record name | Benzyl isopropenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)
![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)







